Bis(9-anthryl)methane
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Overview
Description
Bis(9-anthryl)methane: is an organic compound consisting of two anthracene units connected by a methylene bridge. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties. This compound is of interest due to its unique structural and photochemical characteristics, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: Bis(9-anthryl)methane can be synthesized through photochemical reactions involving anthracene derivatives.
Chemical Synthesis: Another method involves the reaction of 9-anthryllithium with epichlorohydrin to form intermediates, which are then further processed to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Photochemical Reactions: Bis(9-anthryl)methane undergoes photoisomerization, where it can form excimers and biradicals.
Cycloaddition Reactions: The compound can participate in [4π + 4π] cycloaddition reactions, forming cyclomers.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve UV irradiation and solvents like methylcyclohexane.
Cycloaddition Reactions: Require specific wavelengths of light for activation and can be influenced by the presence of substituents on the anthracene units.
Major Products:
Photocyclomers: Formed through intramolecular cycloaddition reactions.
Excimers and Biradicals: Result from photoisomerization processes.
Scientific Research Applications
Chemistry:
Photophysical Studies: Bis(9-anthryl)methane is used to study the photophysical properties of anthracene derivatives, including fluorescence quantum yields and lifetimes.
Biology and Medicine:
Photodynamic Therapy:
Industry:
Mechanism of Action
Photochemical Mechanism:
Excimer Formation: Upon UV irradiation, bis(9-anthryl)methane forms excimers, which are excited state dimers that can undergo further photochemical reactions.
Biradical Formation: The compound can also form biradicals, which are intermediates in various photochemical processes.
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2-Di(1-anthryl)ethane: Another compound with two anthracene units, but connected by an ethane bridge.
Bis(9-triptycyl)methane: Similar structure but with triptycene units instead of anthracene.
Uniqueness:
Photophysical Properties: Bis(9-anthryl)methane exhibits unique photophysical properties, such as excimer and biradical formation, which are not as prominent in similar compounds.
Structural Characteristics: The methylene bridge in this compound provides distinct photochemical behavior compared to other linkages like ethane or triptycene
Properties
CAS No. |
15080-14-5 |
---|---|
Molecular Formula |
C29H20 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
9-(anthracen-9-ylmethyl)anthracene |
InChI |
InChI=1S/C29H20/c1-5-13-24-20(9-1)17-21-10-2-6-14-25(21)28(24)19-29-26-15-7-3-11-22(26)18-23-12-4-8-16-27(23)29/h1-18H,19H2 |
InChI Key |
YRMRYBWOAURIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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